molecular formula C22H22ClN3O2S B14943908 4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B14943908
M. Wt: 427.9 g/mol
InChI Key: GJTHFZUCXBAZTR-UHFFFAOYSA-N
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Description

4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolothiazines. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a phenyl group, and a dihydropyrazolothiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 2-chlorobenzyl alcohol. This reaction is usually carried out using thionyl chloride (SOCl2) under reflux conditions.

    Etherification: The 2-chlorobenzyl alcohol is then reacted with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate (K2CO3) to form the 2-[(2-chlorobenzyl)oxy]phenyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization with 4-methyl-3-thiosemicarbazide under acidic conditions to form the pyrazolothiazine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies may focus on its activity against specific diseases or conditions, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can be harnessed for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride
  • 2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine
  • 1-(2-(4-methoxyanilino)-2-oxoethyl)-4-methylpyridinium chloride

Uniqueness

4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C22H22ClN3O2S/c1-13(2)26-21-19(22(27)25-26)20(29-14(3)24-21)16-9-5-7-11-18(16)28-12-15-8-4-6-10-17(15)23/h4-11,13,20H,12H2,1-3H3,(H,25,27)

InChI Key

GJTHFZUCXBAZTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=CC=C3OCC4=CC=CC=C4Cl)C(=O)NN2C(C)C

Origin of Product

United States

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